molecular formula C16H11BrF3NO B5398298 5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline

5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline

Cat. No. B5398298
M. Wt: 370.16 g/mol
InChI Key: WHOQBTCBCNYMSB-UHFFFAOYSA-N
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Description

5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline exhibits various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activation of nuclear factor-κB, which is a transcription factor that plays a key role in inflammation. In addition, it has been found to inhibit the growth of tumor cells and the formation of new blood vessels, which are essential for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline in lab experiments is its ability to inhibit the activity of certain enzymes and signaling pathways, which makes it a promising candidate for drug discovery. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as an anti-cancer agent for various types of cancer, such as breast cancer and lung cancer. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its formulation for better bioavailability and efficacy.
Conclusion:
In conclusion, 5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline is a promising compound for scientific research due to its various biochemical and physiological effects. Its potential therapeutic applications make it a candidate for further investigation in the field of drug discovery. Future research should focus on understanding its mechanism of action and optimizing its formulation for better bioavailability and efficacy.

Synthesis Methods

The synthesis of 5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline involves a series of chemical reactions that yield the final product. The starting material is 3-(trifluoromethyl)benzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-bromoindoline in the presence of a base to yield 5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline.

Scientific Research Applications

5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline has been found to exhibit various biological activities, such as anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for further research in the field of drug discovery.

properties

IUPAC Name

(5-bromo-2,3-dihydroindol-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrF3NO/c17-13-4-5-14-10(9-13)6-7-21(14)15(22)11-2-1-3-12(8-11)16(18,19)20/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOQBTCBCNYMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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